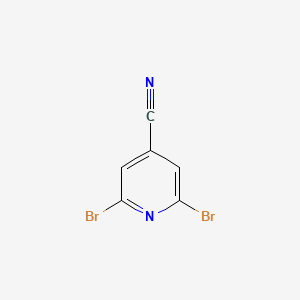

2,6-Dibrom-4-cyanopyridin

Übersicht

Beschreibung

2,6-Dibromo-4-cyanopyridine is a useful research compound. Its molecular formula is C6H2Br2N2 and its molecular weight is 261.9 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2,6-Dibromo-4-cyanopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dibromo-4-cyanopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Katalytische Protodeboronierung

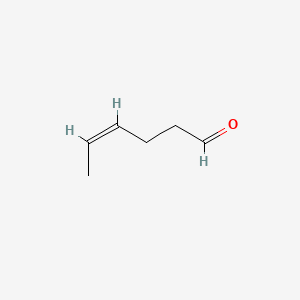

2,6-Dibrom-4-cyanopyridin wird bei der katalytischen Protodeboronierung von Pinacolboronsäureestern verwendet . Dieser Prozess beinhaltet einen radikalischen Ansatz und wird mit einer Matteson–CH2–Homologisierung gepaart, wodurch eine formale Anti-Markovnikov-Alken-Hydromethylierung ermöglicht wird . Dies ist eine wertvolle Transformation, die auf methoxygeschütztes (−)-Δ8-THC und Cholesterin angewendet wurde .

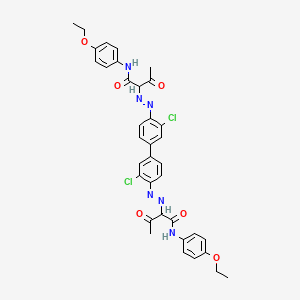

Synthese von Azo-Dispersionsfarbstoffen

This compound ist ein wichtiger Zwischenprodukt bei der Synthese von Azo-Dispersionsfarbstoffen . Ein grünes Verfahren wurde für die Herstellung von 2,6-Dibrom-4-nitroanilin aus 4-Nitroanilin unter Verwendung von 2:1 Bromid-Bromatsalzen in einem wässrigen sauren Medium bei Umgebungsbedingungen entwickelt .

Formale Totalsynthese

Der Protodeboronierungsprozess unter Verwendung von this compound wurde bei der formalen Totalsynthese von δ-®-Conicein und Indolizidin 209B eingesetzt .

Organische Synthese

Organoborverbindungen sind hoch wertvolle Bausteine in der organischen Synthese . Der Protodeboronierungsprozess unter Verwendung von this compound kann verwendet werden, um diese B-Bausteine zu erhalten .

Funktionalisierende Deboronierung

Im Gegensatz zu den vielen verfügbaren Protokollen zur funktionalisierenden Deboronierung von Alkylboronsäureestern ist die Protodeboronierung nicht gut entwickelt . Die Verwendung von this compound in diesem Prozess kann helfen, diese Herausforderung zu bewältigen .

Hydromethylierungssequenz

Die Hydromethylierungssequenz unter Verwendung von this compound wurde auf methoxygeschütztes (−)-Δ8-THC und Cholesterin angewendet .

Wirkmechanismus

Target of Action

The primary target of 2,6-Dibromo-4-cyanopyridine is involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound interacts with palladium, a metal catalyst, in this process .

Mode of Action

In the Suzuki–Miyaura coupling reaction, 2,6-Dibromo-4-cyanopyridine participates in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by 2,6-Dibromo-4-cyanopyridine . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s interaction with its targets leads to changes in the formation of carbon–carbon bonds .

Result of Action

The result of 2,6-Dibromo-4-cyanopyridine’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This leads to the creation of new organic compounds, expanding the scope of possible reactions and products in organic synthesis .

Action Environment

The action of 2,6-Dibromo-4-cyanopyridine is influenced by various environmental factors. The Suzuki–Miyaura coupling reaction, for instance, benefits from exceptionally mild and functional group tolerant reaction conditions . The stability of the compound and its readiness for preparation also contribute to its efficacy . .

Eigenschaften

IUPAC Name |

2,6-dibromopyridine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Br2N2/c7-5-1-4(3-9)2-6(8)10-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPDCLINNOKFXQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Br)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70356208 | |

| Record name | 2,6-DIBROMO-4-CYANOPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

408352-58-9 | |

| Record name | 2,6-DIBROMO-4-CYANOPYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70356208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-dibromopyridine-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

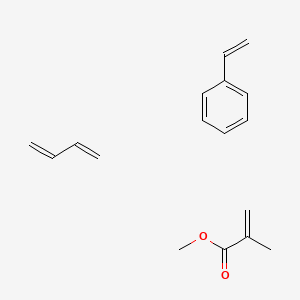

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Propenamide, 2-methyl-N-[4-(phenylamino)phenyl]-](/img/structure/B1594679.png)

![4-[2-(4-Hydroxyphenyl)propan-2-yl]phenol;2-methylprop-1-ene;styrene](/img/structure/B1594691.png)